REACTION_CXSMILES
|
[OH-].[K+].[Br:3][C:4]1[CH:5]=[C:6]([OH:11])[CH:7]=[C:8]([Br:10])[CH:9]=1.[C:12]1([CH3:18])[CH:17]=CC=C[CH:13]=1.BrCCCCC>O.[Cl-].C([N+](CCCC)(CCCC)CCCC)C1C=CC=CC=1>[Br:3][C:4]1[CH:5]=[C:6]([O:11][CH2:13][CH:12]([CH3:18])[CH3:17])[CH:7]=[C:8]([Br:10])[CH:9]=1 |f:0.1,6.7|
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Name
|
|
Quantity
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15.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)Br)O
|
Name
|
|
Quantity
|
32.3 g
|
Type
|
reactant
|
Smiles
|
BrCCCCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CCCC)(CCCC)CCCC
|
Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 85° C. for additional 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
ADDITION
|
Details
|
Toluene (100 ml) was added to the organic phase which
|
Type
|
WASH
|
Details
|
was washed with 0.2 N aqueous HCl (200 ml×2) and water (200 ml×2)
|
Type
|
CUSTOM
|
Details
|
The organic phase was evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |